12-Methyltridecanal
Overview
Description
12-Methyltridecanal: is an organic compound belonging to the class of fatty aldehydes. It has the molecular formula C14H28O and a molecular weight of 212.37 g/mol . This compound is characterized by a long carbon chain with a methyl group attached to the twelfth carbon atom, giving it unique chemical properties. It is known for its distinctive aroma, often described as meaty or tallow-like .
Mechanism of Action
Target of Action
12-Methyltridecanal, also known as 12-MT aldehyde or isotetradecan-1-al, is a long-chain aldehyde . It primarily targets olfactory receptors as it is known for its unique odor characteristics . The compound has a unique odor note, which is described as having a broth, cooked, and cooked meat taste .
Mode of Action
The mode of action of this compound is primarily through its interaction with olfactory receptors. When inhaled, the compound binds to these receptors in the nasal epithelium, triggering a signal transduction pathway that results in the perception of its unique odor .
Biochemical Pathways
It is known that the compound can be synthesized by bacteria in the rumen of ruminants and incorporated into plasmalogens
Pharmacokinetics
It is known that the compound is practically insoluble in water and is primarily located in the membrane and cytoplasm within the cell .
Result of Action
The primary result of this compound’s action is the perception of its unique odor. This is due to its interaction with olfactory receptors in the nasal epithelium . The compound has been detected in urine, suggesting that it may be metabolized and excreted through the urinary system .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its odor perception can be affected by the concentration of the compound in the environment. Additionally, factors such as temperature and pH could potentially influence its stability and efficacy .
Biochemical Analysis
Biochemical Properties
It is known to be of interest in the study of pheromone analogs and the synthesis of complex organic molecules
Cellular Effects
It has been found to be involved in the attractiveness of male lemurs to females during the breeding season
Molecular Mechanism
It is known to undergo various chemical reactions that can lead to new compounds with desirable physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Methyltridecanal can be synthesized through various organic synthesis methods. One common approach involves the oxidation of 12-methyltridecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid . The reaction typically occurs under mild conditions, with the aldehyde being isolated through distillation or extraction.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 12-methyltridecanoic acid, followed by oxidation. This method allows for large-scale production with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 12-Methyltridecanal undergoes several types of chemical reactions, including:
Substitution: The aldehyde can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: 12-Methyltridecanoic acid
Reduction: 12-Methyltridecanol
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry: 12-Methyltridecanal is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it valuable in the study of organic reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its role in pheromone analogs and its potential effects on microbial activity. It has been identified in microorganisms isolated from beef, suggesting its involvement in microbial metabolism .
Medicine: While not widely used in medicine, this compound’s unique properties make it a subject of interest in the development of new pharmaceuticals and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its distinctive aroma. It is also investigated for its potential use in the development of organic polymers and surface-active agents .
Comparison with Similar Compounds
- 12-Methyltridecanoic acid
- 12-Methyltridecanol
- Tridecanal
- Isotetradecanal
Comparison: 12-Methyltridecanal is unique due to the presence of a methyl group on the twelfth carbon atom, which significantly influences its chemical reactivity and physical properties. Compared to tridecanal, the methyl group in this compound provides steric hindrance, affecting its reactivity in substitution reactions. Additionally, its aroma profile is distinct, making it valuable in the fragrance and flavor industry .
Properties
IUPAC Name |
12-methyltridecanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h13-14H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWNKUAZQSLNSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868381 | |
Record name | 12-Methyltridecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20868381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid; cooked or roasted aroma | |
Record name | 12-Methyltridecanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1238/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in heptane, soluble (in ethanol) | |
Record name | 12-Methyltridecanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1238/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.930-0.941 | |
Record name | 12-Methyltridecanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1238/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
75853-49-5, 93843-20-0 | |
Record name | 12-Methyltridecanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75853-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12-Methyltridecanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075853495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isotetradecan-1-al | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093843200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-Methyltridecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20868381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isotetradecan-1-al | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.047 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tridecanal, 12-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.645 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 12-METHYLTRIDECANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2RF910W7E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 12-Methyltridecanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032432 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 12-methyltridecanal and why is it significant?
A1: this compound (12-MT) is a methyl-branched aliphatic aldehyde that contributes significantly to the characteristic aroma of certain foods. Described as having a tallowy, beef-like aroma, it has been identified as a key odorant in stewed beef [], with a sensitivity odor threshold of 0.1 µg/kg in water []. Its presence has also been detected in Gouda cheese, increasing in concentration as the cheese ripens [, ].
Q2: What is the origin of this compound in food?
A2: Research suggests that microorganisms, particularly bacteria and protozoa found in the rumen of bovine animals, are the primary source of 12-MT []. A small amount of this compound is absorbed by the animal and incorporated into plasmalogens, a type of phospholipid, within muscle tissue [, ]. When beef is cooked, the plasmalogens break down, releasing 12-MT and contributing to the characteristic aroma [].
Q3: How does the concentration of this compound vary among different animal species?
A3: Studies have shown a significant difference in 12-MT concentrations in the muscle tissue of various animals. Beef exhibits the highest levels, followed by veal, lamb, springbok, and red deer. Poultry and pork contain significantly lower amounts of 12-MT [].
Q4: Does diet influence the concentration of this compound in beef?
A4: Yes, the feeding regimen of cattle has been shown to impact the concentration of 12-MT in their muscle tissue. Pasture-fed cattle exhibit significantly higher levels of 12-MT compared to concentrate-fed cattle [, ]. This suggests that diet plays a crucial role in the development of this important aroma compound in beef.
Q5: How is this compound analyzed and quantified?
A5: Several analytical techniques have been employed to identify and quantify 12-MT. These include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This method is widely used for the identification and quantification of volatile compounds, including 12-MT, in complex mixtures like food extracts [, ].
- Gas Chromatography-Olfactometry (GC-O): This technique combines gas chromatography with a human assessor who evaluates the odor of the eluting compounds, allowing for the identification of odor-active compounds like 12-MT [, ].
- Stable Isotope Dilution Assay (SIDA): This highly sensitive and accurate method involves adding a known amount of a stable isotope-labeled version of the target compound (in this case, 12-MT) to the sample. The ratio of the labeled to unlabeled compound is then measured using mass spectrometry, allowing for precise quantification [, ].
- High-Performance Liquid Chromatography (HPLC): This method, often coupled with derivatization techniques, can be used to separate and quantify 12-MT, particularly in biological samples [].
Q6: What is the role of this compound in food flavoring?
A6: Due to its potent beef-like aroma, 12-MT has potential applications as a flavoring agent in the food industry. It can be used to enhance the savory notes of meat-based products or to impart meaty flavors to vegetarian and vegan alternatives [].
Q7: What are the potential future research directions for this compound?
A7:
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